2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid
Descripción
This compound (CAS: 927679-54-7, Molecular Formula: C₁₁H₁₇NO₄) is a bicyclic scaffold featuring a 2-azabicyclo[3.1.0]hexane core modified with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a carboxylic acid moiety at position 4. The bicyclo[3.1.0]hexane system introduces significant ring strain and conformational rigidity, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties and target binding . The Boc group enhances solubility and stability during synthetic processes, while the carboxylic acid enables further derivatization for drug discovery applications, such as peptide coupling or metal coordination .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-4-6-7(8(6)12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPAAJPKVQFPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclization of Bicyclic Precursors
The most widely documented approach involves intramolecular cyclization of a linear precursor to form the azabicyclo[3.1.0]hexane core. As described in WO2004113295A1, this method begins with a diester derivative (e.g., diethyl 2-azabicyclo[3.1.0]hexane-1,6-dicarboxylate), which undergoes selective hydrolysis and Boc protection.
Key Steps:
-
Amination and Protection:
-
Oxidative Cyclization:
Table 1: Reaction Conditions for Cyclization
| Parameter | Range/Value | Impact on Yield |
|---|---|---|
| Temperature | 10–30°C | ±5% efficiency |
| Boc₂O Equivalents | 1.0–1.2 | Critical for protection |
| Solvent System | THF/Water (3:1) | Maximizes phase separation |
Alternative Pathways via Chiral Resolution
For enantiomerically pure batches, chiral amines like (R)-(+)-α-methylbenzylamine resolve racemic intermediates.
Process Overview:
-
The racemic carboxylic acid intermediate is treated with a chiral amine in ethanol, forming diastereomeric salts.
-
Recrystallization from methanol/water (2:1) isolates the desired (1S,5R)-enantiomer with ≥98% enantiomeric excess (ee).
Challenges:
-
Scalability limitations due to solvent volume requirements.
-
Alternative resolution agents (e.g., ephedrine) reduce costs but compromise ee to 90–92%.
Industrial-Scale Optimizations
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance throughput and safety:
-
Reactor Design: Microchannel reactors (0.5–2.0 mm diameter) minimize thermal gradients during exothermic steps like Boc protection.
-
Throughput: 50–100 kg/day achievable with residence times of 8–12 minutes per step.
Table 2: Batch vs. Continuous Flow Performance
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 78–82% | 88–92% |
| Solvent Consumption | 15 L/kg product | 8 L/kg product |
| Purity | 95–97% | 98–99% |
Catalytic Asymmetric Synthesis
Emergent methods employ organocatalysts to bypass resolution steps:
-
Catalyst System: Thiourea-based catalysts (e.g., Takemoto’s catalyst) induce enantioselective cyclization with 80–85% ee.
-
Limitations: Catalyst loading (5–10 mol%) and extended reaction times (48–72 hours) hinder commercial viability.
Analytical and Purification Strategies
Chromatographic Profiling
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with 0.1% trifluoroacetic acid/acetonitrile gradient resolves:
Análisis De Reacciones Químicas
Types of Reactions
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in ring systems, substituents, and biological or synthetic relevance:
Structural and Functional Analysis
Ring Size and Strain :
- The target compound’s bicyclo[3.1.0]hexane system exhibits higher ring strain compared to bicyclo[2.2.1]heptane (QM-7988) or bicyclo[4.1.0]heptane (QM-8703), favoring reactivity in nucleophilic substitutions or cycloadditions .
- Dimethyl-substituted analogs (e.g., 219754-02-6) show improved metabolic stability due to steric shielding of the carboxylic acid group .
- Biological Activity: Ethyl N-aryl-2,4-dioxo derivatives demonstrated potent antibacterial activity against Staphylococcus aureus (MIC: 2–8 µg/mL) and antifungal activity against Candida albicans (MIC: 4–16 µg/mL), outperforming non-bicyclic controls . The Boc-protected carboxylic acid in the target compound is critical for synthesizing SSTR4 agonists, which are explored for pain management and anti-inflammatory therapies .
Synthetic Utility :
- The Boc group in the target compound is cleavable under acidic conditions (e.g., HCl/EtOAc), enabling post-functionalization of the amine intermediate .
- Chiral variants (e.g., 1401464-07-0) are synthesized via asymmetric catalysis or enzymatic resolution, essential for enantioselective drug development .
Actividad Biológica
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid, also known by its IUPAC name and CAS number 1610704-23-8, is a bicyclic compound with significant potential in biological research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₇NO₄
- Molecular Weight : 227.26 g/mol
- Structure : The compound features a bicyclic structure that contributes to its unique biological properties.
The biological activity of 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid primarily involves its interaction with specific proteins and enzymes. It acts as a probe to investigate protein interactions, binding to target sites and modulating their activity, which can influence various biochemical pathways crucial for cellular functions.
Biological Applications
- Protein Interaction Studies : This compound is utilized in studying the binding mechanisms of proteins, aiding in understanding cellular processes and disease mechanisms.
- Drug Design : Its structural properties make it a valuable scaffold in the development of new pharmaceuticals, particularly in targeting specific diseases through enzyme inhibition.
- Therapeutic Potential : Research indicates potential applications in treating conditions related to protein misfolding and aggregation, such as neurodegenerative diseases.
Case Study 1: Protein Binding Assays
In a study examining the binding affinity of 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid to various proteins, researchers found that the compound exhibited significant binding to target enzymes involved in metabolic pathways. The study utilized surface plasmon resonance (SPR) techniques to quantify binding interactions, revealing a dissociation constant (K_d) in the low micromolar range, indicating strong affinity.
Case Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of the compound in a murine model of neurodegeneration. Administered at varying doses, it demonstrated a dose-dependent reduction in neuroinflammatory markers and improved cognitive function as measured by behavioral tests. The results suggest that this compound may mitigate some effects of neurodegeneration through its anti-inflammatory properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Binding Affinity (K_d) |
|---|---|---|---|
| 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid | Bicyclic | Protein interaction studies | Low µM |
| Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | Bicyclic | Drug design applications | High nM |
| 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives | Bicyclic | Antiviral activity | Variable |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) group onto the 2-azabicyclo[3.1.0]hexane-6-carboxylic acid scaffold?
- Methodological Answer : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. A validated protocol involves dissolving the azabicyclohexane precursor in a 1:1 THF/water mixture, adding Boc₂O dropwise with simultaneous addition of Na₂CO₃ (1 M) to maintain pH 8–8. After stirring for 2 hours, the product is extracted with EtOAc, washed with brine, and purified via silica gel chromatography using 20% EtOAc in heptane. This method achieves >90% yield and high enantiomeric retention .
Q. Which analytical techniques are most effective for confirming the enantiomeric purity of this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane:isopropanol (85:15) resolves enantiomers effectively. Complementary ¹H NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) can distinguish diastereotopic protons in the bicyclic system. Polarimetry is less reliable due to the compound’s low specific rotation .
Q. How can researchers mitigate racemization during the synthesis of Boc-protected azabicyclohexane derivatives?
- Methodological Answer : Racemization is minimized by avoiding prolonged exposure to strong acids/bases. Use aprotic solvents (e.g., THF) and low temperatures (0–5°C) during Boc protection. Monitor reaction progress via TLC or LC-MS to terminate the reaction before side reactions occur. Post-synthesis, store the compound at -20°C in anhydrous conditions to preserve stereochemical integrity .
Advanced Research Questions
Q. What experimental strategies are recommended for resolving contradictory NMR data arising from the compound’s bicyclic structure and chiral centers?
- Methodological Answer : Conflicting ¹H/¹³C NMR signals (e.g., overlapping peaks for bridgehead protons) are resolved using 2D techniques:
- COSY identifies scalar-coupled protons in the bicyclic core.
- NOESY clarifies spatial proximity between the Boc group and the carboxylic acid moiety.
- HSQC correlates carbon environments with adjacent protons. For chiral centers, dynamic NMR at variable temperatures (e.g., 25–50°C) can reveal restricted rotation .
Q. How can mass spectrometry be utilized to differentiate between isomeric degradation products of this compound under acidic stress conditions?
- Methodological Answer : High-resolution LC-MS/MS (Q-TOF) with collision-induced dissociation (CID) fragments the molecule at the Boc-carbamate bond (m/z ~100–205) and the bicyclic ring (m/z ~70–120). Isomers are distinguished via characteristic fragmentation patterns:
- Degradant 1 : Loss of NH₃ (17 Da) and CO₂ (44 Da) from the carboxylic acid group.
- Degradant 2 : Adamantyl ring retention (m/z 135) with cleavage at the azabicyclohexane bridge .
Q. What in vitro models are appropriate for evaluating the biological activity of derivatives of this compound, based on its structural analogs?
- Methodological Answer : Derivatives with substituents at the 6-carboxylic acid position (e.g., methyl esters or amides) can be screened in:
- Antimalarial assays : Against Plasmodium falciparum (K1 strain) using SYBR Green I fluorescence (IC₅₀ determination).
- Cytotoxicity assays : Vero cell viability via MTT or resazurin-based protocols.
- Enzyme inhibition : Target dipeptidyl peptidase-4 (DPP-4) or similar proteases, given structural parallels to saxagliptin intermediates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility profiles across literature sources?
- Methodological Answer : Variability often arises from polymorphic forms or residual solvents. Characterize the compound via:
- DSC/TGA to confirm thermal stability and polymorphism.
- PXRD to identify crystalline phases.
- Karl Fischer titration to quantify water content. Standardize solubility tests in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) at 25°C .
Safety and Handling
Q. What precautions are critical when handling this compound in a laboratory setting?
- Methodological Answer : Despite limited toxicity data, assume GHS Category 2 hazards (skin/eye irritation, respiratory sensitization). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of powders. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store in a cool, dry place away from oxidizers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
